
4-脱氧-D-葡萄糖
描述
4-Deoxy-D-glucose (4-DG) is a sugar analogue with a unique structure that has been studied extensively in the scientific community due to its potential as a therapeutic drug. 4-DG is a glucose analogue that has been modified to contain an additional hydroxyl group at the fourth carbon, which prevents its metabolism by the enzyme glucokinase. This makes 4-DG an attractive therapeutic agent, as it can be used to selectively target certain metabolic pathways. 4-DG has been studied for its potential use in a variety of applications, including cancer therapy, diabetes treatment, and neurological disease.
科学研究应用
碳水化合物脱氧和糖苷化
脱氧糖,包括4-脱氧-D-葡萄糖,是一类重要的碳水化合物,参与多种生物过程 . 它们存在于各种抗生素、抗菌剂和治疗剂中,其中脱氧单元被认为是负责生物学作用的,例如粘附或对受体的亲和力强,或改善疗效 . 脱氧糖可用于对糖苷酶和糖基转移酶等酶进行特定研究 .
金纳米粒子的合成
4-脱氧-D-葡萄糖可用于封端金纳米粒子(AuNps),用于生物医学应用 . 研究表明,2DG-AuNps 是治疗应用的更好候选者 .
植物科学应用
在植物科学中,4-脱氧-D-葡萄糖可用于增加 [18F]-放射性的转运,这可能归因于应用的 FDG 和葡萄糖混合溶液的高渗透压和离子强度 .
磁性纳米粒子的合成
4-脱氧-D-葡萄糖可用于包覆 Fe3O4 磁性纳米粒子(MNPs),用于生物医学应用 . 研究表明,负载在 2-脱氧-D-葡萄糖功能化的二氧化硅包覆 Fe3O4 MNPs 上的 Pt (IV) 前药表现出功效,这从对 MCF-7 人乳腺癌细胞系的细胞毒性评估中可以看出 .
抑制己糖激酶
作用机制
Target of Action
The primary targets of 4-Deoxy-D-glucose are Cyclomaltodextrin glucanotransferase in Bacillus circulans and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 5 in humans . These targets play crucial roles in the metabolism of glucose and the regulation of chromatin, respectively.
Mode of Action
4-Deoxy-D-glucose is a glucose analog that competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level . This inhibition disrupts the normal glycolytic pathway, affecting the energy production within the cell.
Biochemical Pathways
The biochemical pathway primarily affected by 4-Deoxy-D-glucose is glycolysis . Glycolysis is initiated by glucose phosphorylation via hexokinase to glucose-6-phosphate, which is further converted via phosphoglucose isomerase into fructose 6-phosphate . The inhibition of this process by 4-Deoxy-D-glucose disrupts the normal energy production within the cell, leading to various downstream effects.
Result of Action
The molecular and cellular effects of 4-Deoxy-D-glucose’s action are primarily related to its disruption of normal glucose metabolism. By inhibiting the production of glucose-6-phosphate, it disrupts the energy production within the cell, which can lead to various downstream effects, including cell death in certain contexts .
Action Environment
The action, efficacy, and stability of 4-Deoxy-D-glucose can be influenced by various environmental factors. For instance, the presence of other glucose molecules can affect the compound’s ability to inhibit glycolysis, as it competes with these molecules for the same targets . Additionally, the pH and temperature of the environment can potentially affect the stability and activity of the compound.
安全和危害
When handling 4-Deoxy-D-glucose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Carbohydrates have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body . Five potential directions need to be focused on, namely, pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
生化分析
Biochemical Properties
4-Deoxy-D-glucose interacts with various enzymes, proteins, and other biomolecules. It is transported into cells by glucose transporters, such as GLUT1 and GLUT3 . Unlike glucose, 4-Deoxy-D-glucose cannot be fully metabolized, which leads to its unique biochemical properties .
Cellular Effects
4-Deoxy-D-glucose affects various types of cells and cellular processes. It influences cell function by interfering with glucose metabolism. It has been shown to reduce proliferation and motility in certain cell types under specific conditions . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Deoxy-D-glucose involves its interactions with biomolecules at the molecular level. It binds to glucose transporters and is transported into cells. It cannot be fully metabolized, leading to changes in cellular metabolism . It does not undergo the usual metabolic reactions that glucose does, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Deoxy-D-glucose change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . Its stability and degradation also play a role in its effects .
Dosage Effects in Animal Models
The effects of 4-Deoxy-D-glucose vary with different dosages in animal models. Studies have shown that it can have both beneficial and adverse effects at different doses . High doses can lead to toxic effects, while lower doses can have therapeutic effects .
Metabolic Pathways
4-Deoxy-D-glucose is involved in several metabolic pathways. It is transported into cells via the same pathways as glucose. It cannot be fully metabolized, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
4-Deoxy-D-glucose is transported and distributed within cells and tissues in a similar manner to glucose. It interacts with glucose transporters for uptake into cells . Its distribution within cells and tissues can be influenced by various factors, including the presence of other sugars .
Subcellular Localization
The subcellular localization of 4-Deoxy-D-glucose is similar to that of glucose. It is transported into cells where it can be found in various compartments. Unlike glucose, it cannot be fully metabolized, which can affect its localization and accumulation .
属性
IUPAC Name |
(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993648 | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7286-46-6 | |
| Record name | 4-Deoxy-D-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Deoxy-D-glucose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. While the provided papers don't explicitly detail spectroscopic data, 19F NMR spectroscopy has been employed to study the anomerization of fluorinated glucose analogs, including 4-fluoro-4-deoxy-D-glucose. [] This technique is valuable for analyzing the dynamic equilibrium between α- and β-anomers of these sugar derivatives.
A: Studies using yeast UDP-Glc:glucose-6-phosphate 1-glucosyl transferase reveal that hydroxyl groups at positions C-2, C-3, C-4, and C-6 of glucose are not essential for substrate recognition. [] The enzyme exhibits varying affinities and incorporation rates for deoxy-glucose analogs, with 4-deoxy-D-glucose showing reduced affinity compared to D-glucose. [] This suggests that the C-4 hydroxyl group plays a role in binding affinity and activity. Additionally, research on myo-inositol uptake inhibition by glucose analogs highlights the importance of the trans-diol configuration on carbons 2 and 3 of D-glucose. [] Replacing either of these hydroxyl groups with fluorine abolishes the inhibitory activity, indicating their crucial role in target interaction. []
A: While the provided research doesn't directly compare 4-Deoxy-D-glucose with alternatives, several deoxy-glucose analogs have been synthesized and investigated. [, ] These include 2-deoxy-D-glucose, 3-deoxy-D-glucose, 5-deoxy-D-glucose, and 6-deoxy-D-glucose. [, ] The specific applications and properties of each analog can differ, prompting further research to evaluate their suitability as alternatives to 4-Deoxy-D-glucose.
A: The provided research primarily focuses on the synthesis and chemical properties of 4-Deoxy-D-glucose and its derivatives. While its potential as an anti-glycolytic agent is acknowledged [], the papers do not delve into specific cell-based assays, animal models, or clinical trials.
A: Early research on 4-Deoxy-D-glucose focused on its synthesis and chemical characterization. [, , ] This laid the foundation for understanding its structure and reactivity. Subsequent investigations explored its potential as a glucose analog and its impact on biological systems. [, , , ] The development of fluorinated glucose analogs like 4-fluoro-4-deoxy-D-glucose and their study using NMR spectroscopy marked a significant milestone in understanding the dynamic behavior and interactions of these molecules. []
A: The study of 4-Deoxy-D-glucose bridges chemistry, biochemistry, and potentially medicine. Its role as a glucose analog makes it relevant to understanding carbohydrate metabolism and developing therapeutic strategies for diseases like cancer [] where glycolysis is often upregulated. The use of sophisticated analytical techniques like NMR spectroscopy [] further highlights the interdisciplinary nature of this research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



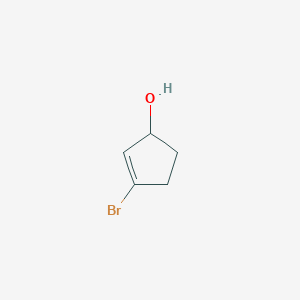

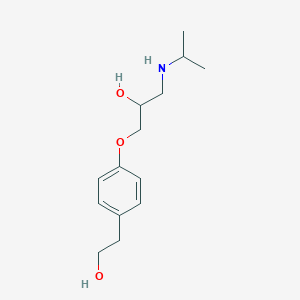
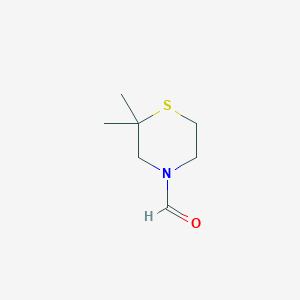
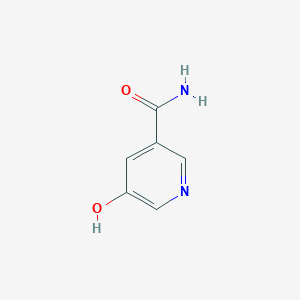
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
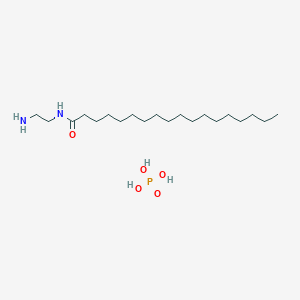
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
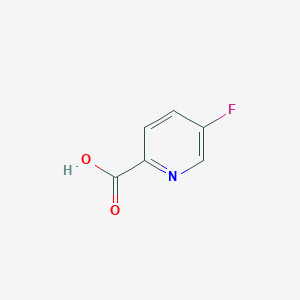


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)